molecular formula C9H9N3 B8576616 2-Azetidin-1-yl-nicotinonitrile

2-Azetidin-1-yl-nicotinonitrile

Cat. No. B8576616
M. Wt: 159.19 g/mol
InChI Key: DEVITLRETLRJGW-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

Prepared in 82% yield from 3-cyano-2-fluoropyridine and azetidine hydrochloride according to the procedure described for Example 178A. MS (ESI+) m/z 160.0 (M+H)+; 1H NMR (DMSO-d6) δ 2.28-2.38 (m, 2H), 4.19-4.25 (m, 4H), 6.73 (Dd, J=7.6, 4.9 HZ, 1H), 7.92 (dd, J=7.7, 1.8 Hz, 1H), 8.30 (dd, J=4.9, 1.9 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](F)=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].Cl.[NH:11]1[CH2:14][CH2:13][CH2:12]1>>[N:11]1([C:4]2[N:5]=[CH:6][CH:7]=[CH:8][C:3]=2[C:1]#[N:2])[CH2:14][CH2:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(=NC=CC1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCC1)C1=C(C#N)C=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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